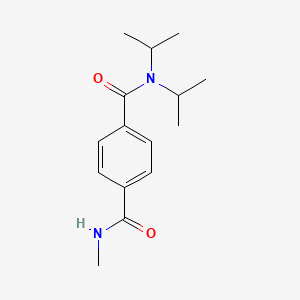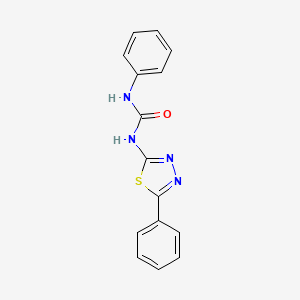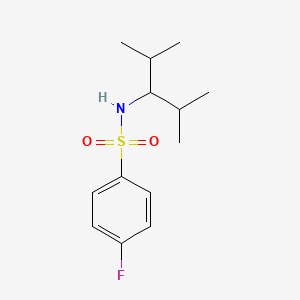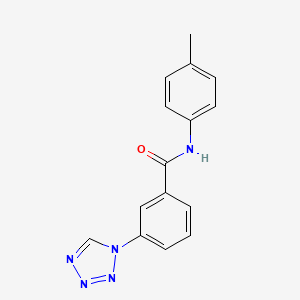
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide, also known as DPA-714, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. DPA-714 belongs to the family of pyrazinecarboxamide derivatives, which have been found to exhibit various pharmacological properties.
作用機序
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide binds to the TSPO on microglia cells, leading to a reduction in inflammation. TSPO is a mitochondrial protein that is upregulated in response to various stimuli, including inflammation. N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide binding to TSPO inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduces the activation of microglia cells.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been found to have various biochemical and physiological effects, including reducing inflammation, improving cognitive function, and inhibiting cancer cell growth. N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the activation of microglia cells. In Alzheimer's disease, N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been found to reduce amyloid beta-induced neuroinflammation and improve cognitive function. In cancer, N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been found to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One advantage of using N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide in lab experiments is its specificity for the TSPO on microglia cells, which allows for targeted reduction of inflammation. N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has also been shown to have low toxicity in animal studies. However, one limitation of using N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide. One direction is to investigate its potential applications in other diseases, such as multiple sclerosis and Parkinson's disease. Another direction is to develop more efficient synthesis methods for N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide that can increase its yield and purity. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide to better understand its efficacy and safety in humans.
合成法
The synthesis of N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide involves the reaction of 2,5-dimethylphenylhydrazine with 2-bromo-2-methylpropionyl chloride in the presence of triethylamine and acetonitrile. The resulting compound is then treated with 2-cyanopyrazine to yield N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学的研究の応用
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been extensively studied for its potential applications in the treatment of various diseases, including neuroinflammation, Alzheimer's disease, and cancer. In neuroinflammation, N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been found to bind to the translocator protein (TSPO) on microglia cells, leading to a reduction in inflammation. In Alzheimer's disease, N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been shown to reduce amyloid beta-induced neuroinflammation and improve cognitive function. In cancer, N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been found to inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-3-4-10(2)11(7-9)16-13(17)12-8-14-5-6-15-12/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNNDOFIUBJGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203110 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5730726.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730764.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)



